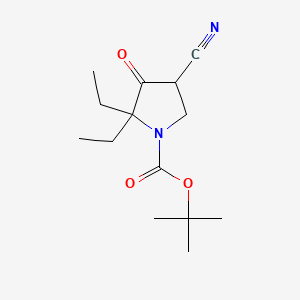

2-Isobutyrylamino-9-(2/'-O-tert-butyldimethylsilyl-5/'-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

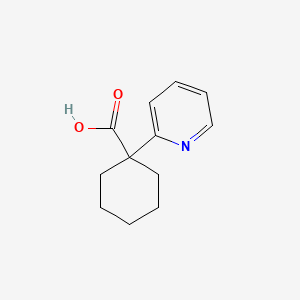

2-Isobutyrylamino-9-(2/‘-O-tert-butyldimethylsilyl-5/’-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho is a complex chemical compound primarily used in the synthesis of nucleic acids. This compound is notable for its role in the protection and activation of nucleosides during the synthesis of oligonucleotides, which are short DNA or RNA molecules. These oligonucleotides are essential in various fields, including genetic research, diagnostics, and therapeutics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyrylamino-9-(2/‘-O-tert-butyldimethylsilyl-5/’-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho involves multiple steps, each requiring precise conditions to ensure the correct formation of the compound. The process typically begins with the protection of the ribofuranosyl moiety using tert-butyldimethylsilyl (TBDMS) and dimethoxytrityl (DMT) groups. These protecting groups prevent unwanted reactions at specific sites on the ribose sugar.

Protection of Ribose: The ribose sugar is first protected at the 2/’ and 5/’ positions using TBDMS and DMT groups, respectively. This step is crucial to prevent side reactions during subsequent steps.

Formation of Purine Nucleoside: The protected ribose is then coupled with a purine base, typically through a glycosylation reaction, to form the nucleoside.

Isobutyrylation: The amino group on the purine base is then protected with an isobutyryl group to prevent reactions at this site.

Phosphitylation: Finally, the nucleoside is phosphitylated at the 3/’ position using a cyanoethyl (CE) phosphoramidite reagent. This step activates the nucleoside for incorporation into oligonucleotides.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and stringent quality control measures to ensure high purity and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities and maximizing efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-Isobutyrylamino-9-(2/‘-O-tert-butyldimethylsilyl-5/’-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the TBDMS and DMT protecting groups under acidic or basic conditions.

Phosphoramidite Coupling: Reaction with other nucleosides to form phosphodiester bonds, facilitated by activators such as tetrazole.

Oxidation: Conversion of phosphite triesters to phosphate triesters using oxidizing agents like iodine.

Common Reagents and Conditions

Deprotection: Acidic conditions (e.g., trichloroacetic acid) for DMT removal; fluoride ions (e.g., tetrabutylammonium fluoride) for TBDMS removal.

Coupling: Tetrazole or other activators to facilitate the formation of phosphodiester bonds.

Oxidation: Iodine in water or pyridine for the oxidation of phosphite to phosphate.

Major Products

The major products formed from these reactions are oligonucleotides with specific sequences, which are used in various applications such as PCR primers, probes for hybridization, and antisense oligonucleotides for gene silencing.

Applications De Recherche Scientifique

2-Isobutyrylamino-9-(2/‘-O-tert-butyldimethylsilyl-5/’-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho is widely used in scientific research, particularly in the fields of:

Chemistry: Synthesis of modified nucleotides and oligonucleotides for studying DNA/RNA structure and function.

Biology: Development of probes and primers for genetic analysis, including sequencing and PCR.

Medicine: Creation of therapeutic oligonucleotides for gene therapy and antisense technology.

Industry: Production of diagnostic tools and kits for detecting genetic mutations and pathogens.

Mécanisme D'action

The compound exerts its effects primarily through its role in the synthesis of oligonucleotides. The phosphoramidite group at the 3/’ position allows for the formation of phosphodiester bonds between nucleotides, enabling the construction of DNA or RNA strands. The protecting groups (TBDMS and DMT) ensure that the nucleoside remains stable and reactive only at the desired sites during synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Isobutyrylamino-9-(2/‘-O-methyl-5/’-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho

- 2-Isobutyrylamino-9-(2/‘-O-tert-butyldimethylsilyl-5/’-O-DMT-b-D-arabinofuranosyl)purine 3/'-CE phospho

Uniqueness

Compared to similar compounds, 2-Isobutyrylamino-9-(2/‘-O-tert-butyldimethylsilyl-5/’-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho offers unique advantages in terms of stability and reactivity. The combination of TBDMS and DMT protecting groups provides enhanced protection against side reactions, while the isobutyrylamino group ensures selective reactivity at the desired sites. This makes it particularly useful in the synthesis of high-fidelity oligonucleotides for research and therapeutic applications.

Propriétés

Numéro CAS |

179558-91-9 |

|---|---|

Formule moléculaire |

C50H68N7O8PSi |

Poids moléculaire |

954.2 g/mol |

Nom IUPAC |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-2-yl]butanamide |

InChI |

InChI=1S/C50H68N7O8PSi/c1-13-18-43(58)54-48-52-31-41-46(55-48)56(33-53-41)47-45(65-67(11,12)49(6,7)8)44(64-66(62-30-17-29-51)57(34(2)3)35(4)5)42(63-47)32-61-50(36-19-15-14-16-20-36,37-21-25-39(59-9)26-22-37)38-23-27-40(60-10)28-24-38/h14-16,19-28,31,33-35,42,44-45,47H,13,17-18,30,32H2,1-12H3,(H,52,54,55,58)/t42-,44-,45-,47-,66?/m1/s1 |

Clé InChI |

XJRKARXGQAQMRG-KAZSGHHBSA-N |

SMILES |

CC(C)C(=O)NC1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |

SMILES isomérique |

CCCC(=O)NC1=NC=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |

SMILES canonique |

CCCC(=O)NC1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![13-hydroxy-10,16-dinaphthalen-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B596609.png)

![4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B596612.png)

![5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B596615.png)

![(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B596619.png)